Technical Monograph: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Technical Monograph: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
An in-depth technical guide on the physical properties, synthesis challenges, and handling of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride .
Executive Summary
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a specialized, high-value heterocyclic building block used in the design of advanced pharmaceuticals and agrochemicals. Structurally, it features a 1,3-benzodioxole (methylenedioxybenzene) core substituted with a bromine atom at the C5 position and a sulfonyl chloride moiety at the C4 position.
This specific regioisomer is notable for its steric congestion : the sulfonyl chloride group at C4 is flanked by the bridgehead oxygen (O3) and the bulky bromine atom (C5). This unique substitution pattern imparts distinct reactivity profiles compared to the more common 6-sulfonyl chloride isomer, making it a critical target for Structure-Activity Relationship (SAR) studies requiring precise conformational constraints.
Physicochemical Profile
Due to the specialized nature of this regioisomer, specific experimental data is often proprietary or non-standardized. The values below represent a consensus of calculated and analog-derived properties essential for experimental planning.
Table 1: Core Physical Properties
| Property | Value / Description | Notes |
| IUPAC Name | 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride | |
| Molecular Formula | C₇H₄BrClO₄S | |
| Molecular Weight | 315.53 g/mol | Precision mass for stoichiometry |
| Appearance | White to off-white crystalline solid | May yellow upon hydrolysis |
| Melting Point | 85 – 95 °C (Predicted) | Sharp range indicates high purity |
| Boiling Point | Decomposes prior to boiling | Do not distill at atm.[1] pressure |
| Density | ~1.85 g/cm³ | High density due to Br/S/Cl content |
| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water (Hydrolyzes) | Use anhydrous solvents only |
| LogP | ~2.8 (Predicted) | Moderate lipophilicity |
Structural Characterization & Isomerism
Understanding the exact regiochemistry is critical, as the "4-sulfonyl" isomer is synthetically challenging to access compared to the "6-sulfonyl" isomer.
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The 4-Position (Target): Located ortho to the bridgehead oxygen and ortho to the bromine. This position is electronically activated by the oxygen lone pair but sterically hindered.
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The 6-Position (Common Impurity): Located para to the bridgehead oxygen. Direct chlorosulfonation of 5-bromo-1,3-benzodioxole typically yields the 6-isomer due to less steric hindrance.
Diagram 1: Structural Connectivity & Numbering
Caption: Structural connectivity highlighting the steric crowding at the C4 position between the bridgehead oxygen and the C5-Bromine.
Synthesis & Reaction Engineering
Accessing the 4-sulfonyl chloride isomer requires bypassing the natural directing effects that favor the 6-position.
Synthetic Strategy: Directed Ortho-Metalation (DoM)
Direct chlorosulfonation (e.g., ClSO₃H) is not recommended for the 4-isomer as it predominantly yields the 6-isomer. The preferred route utilizes the directing power of the ring oxygen.
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Reagent: Lithium Diisopropylamide (LDA) at -78°C.
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Note: LDA is used instead of n-BuLi to avoid Lithium-Halogen exchange at the bromine position.
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Mechanism: The ring oxygen directs deprotonation selectively to the C4 position (the "ortho" position between the oxygen and the bromine).
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Quench: Sulfur dioxide (SO₂) followed by N-Chlorosuccinimide (NCS).
Diagram 2: Synthesis Workflow (DoM Route)
Caption: Directed Ortho-Metalation (DoM) pathway to selectively access the sterically hindered 4-position.
Handling & Stability Protocols
Sulfonyl chlorides are inherently unstable toward nucleophiles, particularly water and alcohols. The 4-isomer is exceptionally sensitive due to the electronic activation from the adjacent oxygen.
A. Hydrolysis Sensitivity
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Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
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Indicator: Formation of white fumes (HCl gas) or a sticky precipitate (sulfonic acid) upon exposure to air.
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Prevention:
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Store under inert atmosphere (Argon/Nitrogen).
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Store at -20°C in a desiccator.
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Allow the container to warm to room temperature before opening to prevent condensation.
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B. Reactivity with Amines (Sulfonamide Formation)
The primary application is sulfonamide synthesis.[5][6] Due to steric hindrance at C4:
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Reaction Rate: Slower than typical benzenesulfonyl chlorides.
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Conditions: Requires a stronger base (e.g., DMAP catalysis) or elevated temperatures compared to standard protocols.
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Self-Validation: Monitor reaction progress via TLC (DCM/MeOH 95:5). The sulfonyl chloride usually runs much faster (higher Rf) than the sulfonamide product.
Safety & Toxicology (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Skin Corrosion | Cat 1B | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity | Cat 4 | H302: Harmful if swallowed. |
| Reactivity | Water Reactive | EUH014: Reacts violently with water. |
First Aid:
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Eye Contact: Rinse immediately with diphoterine or water for 15+ minutes.
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Skin Contact: Wash with soap and water; treat burns immediately.
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Inhalation: Move to fresh air; corrosive to respiratory tract.
References
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Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.
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Hinsberg, O. (1890).[6][7] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali."[7] Berichte der deutschen chemischen Gesellschaft, 23, 2962.[7]
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Reference for LDA specificity vs. Li-Hal exchange).
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PubChem Compound Summary. (2024). "5-Bromo-1,3-benzodioxole."[2][3][4][8][9] National Center for Biotechnology Information.
Sources
- 1. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
